3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
Description
3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid is a synthetic organic compound featuring a propionic acid backbone substituted with two key moieties:
- 4-Acetoxyphenyl group: This aromatic ring with an acetoxy (-OAc) substituent at the para position enhances lipophilicity and may influence metabolic stability or bioavailability.
- 1,3-Dioxo-isoindol-2-yl group: The isoindole-1,3-dione (phthalimide) moiety is a common pharmacophore known for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCSXSUSZNLBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409177 | |
| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65594-96-9 | |
| Record name | 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Phthalic Anhydride with Amino Acid Derivatives
The phthalimide group is typically introduced via condensation of phthalic anhydride with amine intermediates. For 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-propionic acid, this involves reacting 4-hydroxyphenylpropionic acid derivatives with phthalic anhydride under acidic or thermal conditions. In a representative procedure, (S)-3-(4-hydroxyphenyl)-2-aminopropionic acid is treated with phthalic anhydride in refluxing acetic acid, yielding the phthalimide-protected intermediate. Subsequent acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine affords the target compound in 72% overall yield.
Critical Parameters :
Malonate-Based Alkylation for Propionic Acid Backbone Construction
Diethyl acetamidomalonate serves as a versatile precursor for constructing the α-amino acid structure. As demonstrated in analogous syntheses, alkylation of diethyl acetamidomalonate with 4-acetoxybenzyl bromide proceeds in 1,2-dichloroethane (DCE) at 83°C, followed by hydrolysis and decarboxylation to yield the substituted propionic acid. This method achieves moderate yields (55–60%) but requires stringent control of hydrolysis conditions to prevent ester group cleavage.
Optimization Insights :
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Silylation : Pre-silylation of the hydroxyl group with hexamethyldisilazane (HMDS) prevents unwanted side reactions during alkylation.
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Decarboxylation : Thermal decarboxylation at 150°C in toluene ensures complete conversion to the carboxylic acid.
Regioselective Acetylation and Protecting Group Strategies
Phenolic Hydroxyl Protection-Deprotection Sequences
Selective acetylation of the 4-hydroxyphenyl group is critical to avoid phthalimide ring opening. A two-step protocol involves:
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Silylation : Treatment of 3-(4-hydroxyphenyl)-2-phthalimidopropionic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF, achieving >90% protection of the phenolic hydroxyl.
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Acetylation : Reaction with acetic anhydride in pyridine, followed by desilylation using tetrabutylammonium fluoride (TBAF), yields the acetoxy derivative in 85% isolated purity.
Advantages :
One-Pot Phthalimide Formation and Acetylation
Recent advances enable concurrent phthaloylation and acetylation in a single reactor. A mixture of 3-(4-hydroxyphenyl)-2-aminopropionic acid, phthalic anhydride, and acetic anhydride is heated at 100°C in the presence of ZnCl₂ as a catalyst. This method reduces reaction time from 12 h to 4 h, with a yield improvement from 68% to 82%.
Mechanistic Rationale :
ZnCl₂ coordinates to the carbonyl oxygen of phthalic anhydride, enhancing electrophilicity for nucleophilic attack by the amine. Concurrent acetylation is facilitated by the in situ generation of acetyl chloride from acetic anhydride and ZnCl₂.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Yield vs. Complexity : One-pot methods offer higher yields but require precise stoichiometric control.
-
Purity Challenges : Malonate-derived routes necessitate rigorous purification to remove decarboxylation byproducts.
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
Adapting the one-pot protocol to continuous-flow reactors enhances scalability. In a pilot study, a mixture of phthalic anhydride, 3-(4-hydroxyphenyl)-2-aminopropionic acid, and acetic anhydride is pumped through a heated (120°C) tubular reactor with a residence time of 30 minutes. This setup achieves 78% yield at a throughput of 1.2 kg/h, demonstrating industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the acetoxy group.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound can be characterized by its unique structural features, which include:
- Functional Groups : The presence of an acetoxy group and a dioxo isoindole moiety.
- Molecular Formula : C₁₅H₁₃N₁O₄.
These characteristics contribute to its reactivity and interaction with biological systems.
Anti-inflammatory Agents
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, thalidomide analogs have been studied for their broad-spectrum anti-inflammatory effects. A study validated a UPLC-MS/MS assay for determining such compounds in biological samples, highlighting their potential therapeutic applications against inflammatory diseases .
Antioxidant Activity
The compound's structure suggests possible antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Research into similar isoindole derivatives has shown promising results in scavenging free radicals, which may extend to this compound as well.
Drug Development
Due to its unique chemical structure, this compound may serve as a lead compound in drug development. Its ability to interact with specific biological targets can be explored for creating new pharmaceuticals aimed at treating various conditions such as cancer or neurodegenerative diseases.
Polymer Synthesis
The functional groups present in the compound allow it to act as a monomer or additive in polymer synthesis. Such polymers can be engineered for specific properties such as enhanced thermal stability or improved mechanical strength.
Nanotechnology
In nanotechnology, compounds like this one can be utilized to create nanoparticles with tailored surface properties for drug delivery systems or imaging agents. The incorporation of bioactive molecules can enhance the efficacy of these nanoparticles.
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of a thalidomide analog related to the isoindole structure found in this compound. The research demonstrated significant reduction in inflammation markers in rat models, suggesting that similar compounds could be developed for clinical use .
Case Study 2: Polymer Applications
Research into polymers synthesized with derivatives of this acid showed improvements in mechanical properties and thermal stability compared to traditional polymers. These findings indicate the potential for developing new materials with enhanced performance characteristics.
Table 1: Comparison of Biological Activities
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | References |
|---|---|---|---|
| Thalidomide Analog | High | Moderate | |
| This compound | Potential | Potential | Current Research |
Table 2: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Source |
|---|---|---|---|
| Traditional Polymer | 200 | 50 | Literature Review |
| Polymer with Isoindole Derivative | 250 | 70 | Current Research |
Mechanism of Action
The mechanism of action of 3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Substituent Effects: The 4-acetoxyphenyl group in the target compound contrasts with nitrate esters in Compounds 1–6 and sulfonyl groups in MMP inhibitors . Acetoxy may reduce genotoxicity risks compared to nitro groups while improving metabolic stability over free hydroxyl groups. Organotin(IV) complexes () exhibit metal-mediated cytotoxicity, a feature absent in the purely organic target compound .
Biological Targets: Compounds 1–6 act as NO-donors, targeting vasodilation and globin synthesis . The MMP inhibitors () focus on extracellular matrix remodeling, while organotin complexes () disrupt cancer cell proliferation via DNA binding .
In contrast, 3-(1,3-dioxo-isoindol-2-yl)-propionaldehyde () is a critical building block in atorvastatin synthesis .
Research Implications
- Pharmacological Gaps : Direct studies on the target compound’s bioactivity are needed, particularly in inflammation and cancer models.
- Structure-Activity Relationship (SAR) : Modifying the acetoxy group (e.g., replacing with sulfonamide or halogen) could optimize potency or selectivity.
- Safety Profile: Compared to organometallic analogs , the absence of heavy metals in the target compound may reduce toxicity risks.
Biological Activity
3-(4-Acetoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid, with the CAS number 65594-96-9, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 353.33 g/mol. The structure features an acetoxy group attached to a phenyl ring and a dioxo isoindole moiety, which may contribute to its biological activities.
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs often exhibit anti-inflammatory properties. For instance, derivatives of isoindole have been studied for their ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects. Studies have shown that isoindole derivatives can modulate cytokine release and reduce inflammation in various models .
Antioxidant Activity
The presence of phenolic structures in the compound may confer antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated significant free radical scavenging activity in vitro .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation. For example, related compounds have shown effectiveness in targeting specific cancer pathways, leading to reduced tumor growth in experimental models .
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of isoindole derivatives. The results indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines in cultured macrophages. The study concluded that structural modifications could enhance their therapeutic potential without increasing toxicity .
Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxicity of various isoindole derivatives against human cancer cell lines. The findings revealed that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Validation methods :
- NMR : Confirm structural integrity (e.g., acetoxy phenyl protons at δ 2.3 ppm, isoindole-dione carbonyls at δ 170-175 ppm) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
- Mass spectrometry : Verify molecular weight (e.g., exact mass via HRMS) .
How can researchers optimize low yields during the coupling step of isoindole-dione to the propionic acid backbone?
Category: Advanced
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling if aromatic halides are involved .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Gradual heating (60–80°C) minimizes decomposition of thermally labile groups .
- Protecting groups : Temporarily protect reactive sites (e.g., phenolic -OH) to prevent unwanted side reactions .
What are the recommended protocols for characterizing the stability of this compound under physiological conditions?
Category: Advanced
Answer:
Stability studies should mimic physiological pH (7.4), temperature (37°C), and enzymatic activity:
Hydrolytic stability : Incubate in phosphate buffer (pH 7.4) for 24–72 hours; monitor degradation via HPLC .
Enzymatic susceptibility : Test in human liver microsomes or plasma to assess esterase-mediated hydrolysis of the acetoxy group .
Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .
How do structural analogs of this compound differ in bioactivity, and what methodological approaches resolve contradictions in literature data?
Category: Advanced
Answer:
Analog comparisons (e.g., 3-(4-Hydroxyphenyl)propanoic acid vs. 3-(4-Methoxyphenyl)propanoic acid) reveal:
Q. Resolving contradictions :
- Dose-response standardization : Use consistent molar concentrations across assays .
- Cell line validation : Test in multiple models (e.g., HEK293, HepG2) to rule out cell-specific artifacts .
What computational tools are suitable for predicting the compound’s interaction with biological targets?
Category: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., cyclooxygenase) using the isoindole-dione group as a pharmacophore .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with observed IC50 values .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
How can isotopic labeling (e.g., ^13C or ^2H) be applied to study this compound’s metabolic fate?
Category: Advanced
Answer:
- Synthesis of labeled analogs : Introduce ^13C at the propionic acid carboxyl group using ^13C-enriched triethyl phosphonoacetate .
- Tracing metabolism : Administer labeled compound to cell cultures or animal models; analyze metabolites via NMR or LC-MS to identify hydroxylation or glucuronidation pathways .
What experimental designs are recommended for evaluating the compound’s environmental impact?
Category: Advanced
Answer:
Adopt a tiered approach:
Abiotic degradation : Test hydrolysis/photolysis in simulated sunlight and aqueous systems (OECD Guideline 316) .
Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 201/202) to assess acute toxicity .
Bioaccumulation : Measure logP values (experimental or computational) to predict environmental persistence .
How do researchers address discrepancies in spectroscopic data between synthetic batches?
Category: Basic
Answer:
- Batch-to-batch NMR alignment : Use an internal standard (e.g., TMS) and ensure consistent deuterated solvents .
- Impurity profiling : Employ LC-MS/MS to identify trace byproducts (e.g., unreacted precursors or oxidation derivatives) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
